

# Musk xylene physical and chemical characteristics

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## Compound of Interest

Compound Name: Musk xylene

Cat. No.: B129836

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## Musk Xylene: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical, chemical, and biological characteristics of **Musk Xylene** (CAS No. 81-15-2). As a prominent member of the synthetic nitro-musk family, it has been extensively used as a fragrance fixative in a variety of consumer products.<sup>[1]</sup> However, due to its environmental persistence and potential health concerns, its use has significantly declined.<sup>[1][2]</sup> This document consolidates key data, experimental methodologies, and metabolic pathways to serve as a comprehensive resource for the scientific community.

## Core Physical and Chemical Characteristics

**Musk xylene**, systematically named 1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene, is a nitrated alkylbenzene derivative.<sup>[2]</sup> It typically appears as a pale yellow crystalline solid or powder.<sup>[3][4][5]</sup> The compound is notable for its high lipophilicity and low water solubility, which contribute to its environmental persistence and bioaccumulation potential.<sup>[2][6]</sup>

## Table 1: Physical and Chemical Properties of Musk Xylene

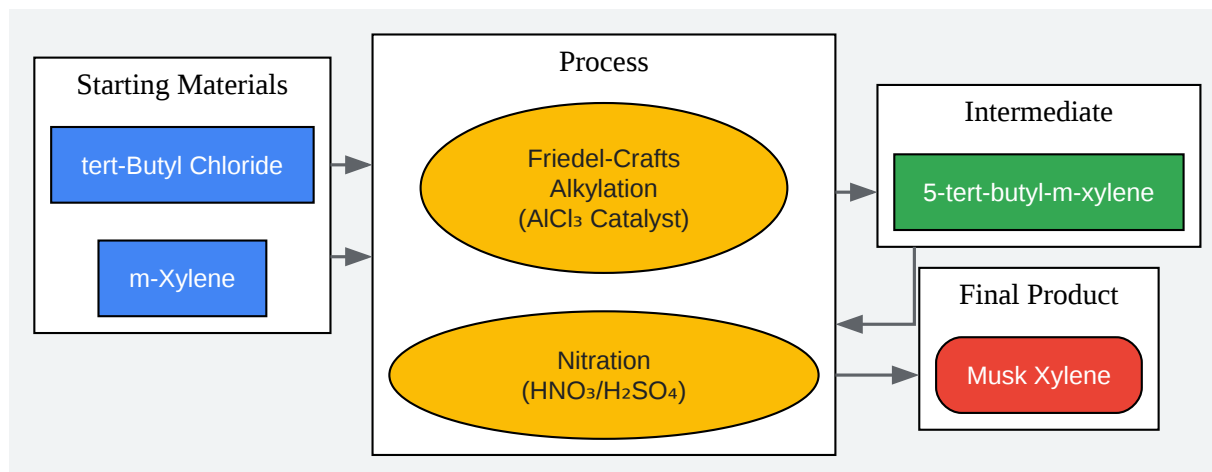
Property	Value	Source(s)
IUPAC Name	1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene	[1][7]
CAS Number	81-15-2	[1][3][4][5][8][9][10][11][12]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> N <sub>3</sub> O <sub>6</sub>	[3][4][5][9][12][13]
Molar Mass	297.26 g/mol	[3][4][7][12]
Appearance	White to pale yellow crystalline powder/needles	[3][4][5][8]
Odor	Strong, sweet, fatty, dry musk-like odor	[7][8]
Melting Point	110-114.5 °C	[1][3]
235.4 °C	[3][8]	
Boiling Point	392.3 °C at 760 mmHg (estimated)	[3][8]
Density	1.325 g/cm <sup>3</sup>	[3]
Vapor Pressure	5.23 x 10 <sup>-6</sup> mmHg at 25 °C	[3][8]
9.7 mPa at 40 °C	[1]	
Water Solubility	Insoluble; 0.15 mg/L at 22 °C	[4][6][7]
150 ng/dm <sup>3</sup>	[1]	
Solubility (Other)	Soluble in ethanol, ether, benzene; Slightly soluble in chloroform, ethyl acetate.	[3][4][8]
Log K <sub>ow</sub> (Octanol/Water Partition Coefficient)	4.3 - 4.9	[1][5][7][8]
Flash Point	93.33 °C - 174.2 °C	[3][4][8]

## Synthesis and Manufacturing Process

The commercial production of **musk xylene** is a two-step process that begins with m-xylene.<sup>[1]</sup>

## Experimental Protocol: Synthesis of Musk Xylene

- Step 1: Friedel-Crafts Alkylation:
  - Reactants: m-xylene (1,3-dimethylbenzene) and an alkylating agent such as tert-butyl chloride.
  - Catalyst: A Lewis acid, typically aluminum chloride ( $\text{AlCl}_3$ ).
  - Procedure: m-xylene is reacted with tert-butyl chloride in the presence of aluminum chloride. The tert-butyl group is introduced onto the benzene ring via electrophilic aromatic substitution, yielding 5-tert-butyl-m-xylene.<sup>[1][14]</sup>
- Step 2: Nitration:
  - Reactants: The product from Step 1 (5-tert-butyl-m-xylene) and a nitrating agent.
  - Nitrating Agent: Fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid (70:30).<sup>[1]</sup>
  - Procedure: The alkylated intermediate is treated with the nitrating agent. Three nitro groups ( $-\text{NO}_2$ ) are added to the aromatic ring at the 2, 4, and 6 positions, resulting in the formation of crude **musk xylene**.
  - Purification: The crude product is purified by recrystallization, typically from 95% ethanol, to yield the final crystalline product.<sup>[1]</sup>



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Caption: Workflow for the two-step chemical synthesis of **Musk Xylene**.

## Spectral Data

The structural identification of **musk xylene** is confirmed through various spectroscopic techniques.

**Table 2: Spectroscopic Data for Musk Xylene**

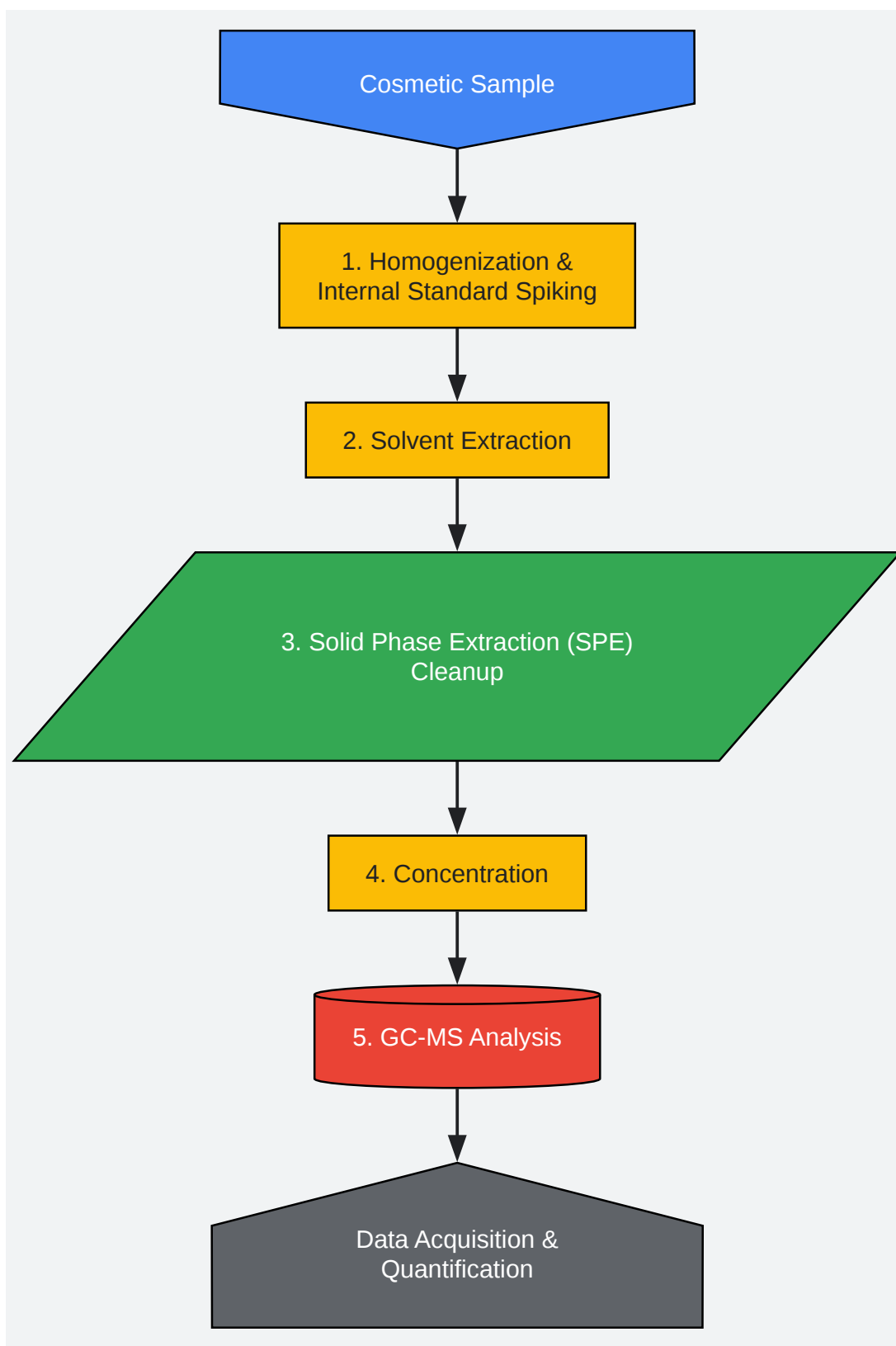
Technique	Key Data Points	Source(s)
Mass Spectrometry (MS)	EI-MS m/z: 282 (Top Peak), 43, 57	[7]
<sup>1</sup> H NMR	Spectra available in Sadtler Research Laboratories collection (No. 6497)	[7]
Infrared (IR) Spectroscopy	Spectra available in Coblenz Society spectral collection (No. 2871)	[7]
UV Spectroscopy	λ <sub>max</sub> : 422 nm	[7]

## Analytical Methodologies

The quantification of **musk xylene** in complex matrices like cosmetics or environmental samples requires sensitive and specific analytical methods, typically involving gas chromatography-mass spectrometry (GC-MS).

### Experimental Protocol: Determination of Musk Xylene in Cosmetics via SPE-GC-MS

- **Sample Preparation:** A precise weight of the cosmetic sample is homogenized.
- **Internal Standard Spiking:** An isotopically labeled internal standard (e.g., **Musk Xylene-d15**) is added to the sample to ensure accurate quantification.
- **Extraction:** The sample is subjected to solvent extraction (e.g., using acetonitrile or hexane) to isolate the analyte from the sample matrix. This step may involve ultrasonication or vortexing to ensure efficient extraction.
- **Cleanup (Solid Phase Extraction - SPE):** The resulting extract is passed through an SPE cartridge (e.g., Sep-Pak Silica) to remove interfering compounds. The cartridge is first conditioned, the sample is loaded, washed with a weak solvent to remove impurities, and finally, the **musk xylene** is eluted with a stronger solvent.[\[15\]](#)
- **Concentration:** The eluate is concentrated to a small volume, often under a gentle stream of nitrogen.
- **GC-MS Analysis:** The concentrated sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 MS).[\[15\]](#) The analyte is separated from other components based on its boiling point and affinity for the column's stationary phase.
- **Detection and Quantification:** The separated components enter the mass spectrometer. **Musk xylene** is identified and quantified using specific ion monitoring modes, such as Multiple Reaction Monitoring (MRM), for high sensitivity and specificity.[\[15\]](#)



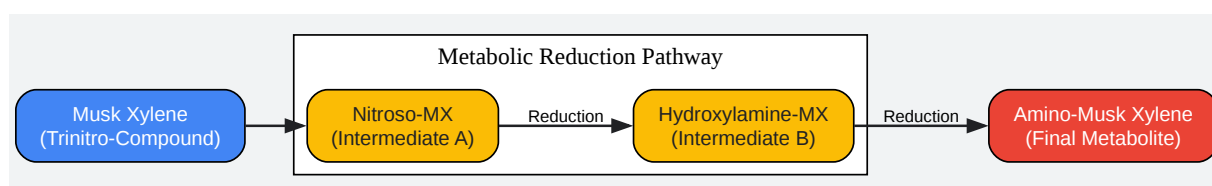
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Caption: General experimental workflow for analyzing **Musk Xylene** in consumer products.

## Metabolism

In mammalian systems, **musk xylene** undergoes metabolic transformation, primarily through the reduction of its nitro groups. This process is often carried out by intestinal microflora.[1]

The metabolism of one of the nitro groups to an aromatic amine is a key pathway.[1] For example, the reduction of the nitro group at the 2- or 4-position leads to the formation of 2-amino-**musk xylene** or 4-amino-**musk xylene**, respectively. This biotransformation proceeds through reactive nitroso and hydroxylamine intermediates. The resulting amino metabolites have different toxicological profiles than the parent compound.[1][2]



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Caption: Metabolic pathway of **Musk Xylene** via nitro group reduction.

## Safety and Environmental Profile

- **Hazard Classification:** **Musk xylene** is classified as an explosive and a suspected carcinogen (Category 2).[1][8] It is also recognized as harmful if swallowed, in contact with skin, or inhaled.[3]
- **Carcinogenicity:** The International Agency for Research on Cancer (IARC) has placed **musk xylene** in Group 3 ("not classifiable as to its carcinogenicity to humans").[1] However, it is classified in the European Union as a substance of concern for possible carcinogenic effects.[1]
- **Environmental Impact:** **Musk xylene** is a very persistent and very bioaccumulative (vPvB) substance in the aquatic environment.[1] Its high lipophilicity ( $\log K_{ow} > 4$ ) and resistance to degradation lead to significant bioaccumulation factors in aquatic organisms.[1][6] Due to

these concerns, it was identified as a Substance of Very High Concern (SVHC) under the EU REACH regulation and its use is now heavily restricted or banned in many regions.[1]

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- To cite this document: BenchChem. [Musk xylene physical and chemical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129836#musk-xylene-physical-and-chemical-characteristics]



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